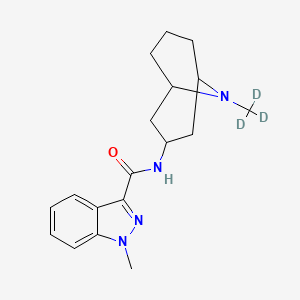
Granisetron-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Granisetron-d3 is a white solid . It is a deuterium-labeled version of Granisetron , which is a serotonin 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy .
Synthesis Analysis
Granisetron-d3 can be synthesized using 2-Methyl-2H-indazole-3-carboxylic acid as a reagent . A study has reported the development and validation of a stability-indicating HPLC method for the determination of Granisetron .
Molecular Structure Analysis
The molecular formula of Granisetron-d3 is C18H21D3N4O . It has a molecular weight of 315.4 . The formal name of Granisetron-d3 is 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide .
Chemical Reactions Analysis
Granisetron was found to be relatively unstable under acidic, alkaline, and oxidative conditions in forced degradation studies . The separation of Granisetron and its degradation products was achieved using a Nova-Pak C8 column and acetonitrile-KH2PO4 25 mM (75:25, v/v) as the mobile phase with UV detection at 305 nm .
Physical And Chemical Properties Analysis
Granisetron-d3 is a white solid . It has a density of 1.35 . The melting point is 217-219°C . It is soluble in DMSO and slightly soluble in Methanol .
Aplicaciones Científicas De Investigación
5-HT3 Receptor Binding : Granisetron acts by antagonizing the 5-HT3 receptors, which are pentameric serotonin-gated ion channels. This interaction is critical for its effectiveness in controlling nausea and vomiting induced by chemotherapy (Kesters et al., 2012).
Antiemetic Efficacy in Chemotherapy : Clinical trials have demonstrated granisetron's efficacy in significantly reducing the incidence of nausea and vomiting for 24 hours following high-dose cisplatin chemotherapy. Its performance is comparable or superior to other antiemetic drugs like metoclopramide (Plosker & Goa, 1991); (Yarker & McTavish, 1994).
Pharmaceutical Analysis and Quality Control : Granisetron's stability and quality in pharmaceutical preparations, including its presence in tablets and parenteral forms, are analyzed using methods like first derivative spectrophotometric determination (Hewala, Bedair, & Shousha, 2013).
Use in Postoperative Nausea and Vomiting : Granisetron is effective in preventing postoperative nausea and vomiting (PONV) in various surgical settings, including breast surgery and middle ear surgery (Kranke et al., 2000); (Fljjii, Tanaka, & Toyooka, 1997).
Nasal and Transdermal Administration : Research explores the efficacy of granisetron through nasal and transdermal administration, offering alternatives for patients where oral or intravenous administration is unsuitable (Woo, 2007); (Howell, Mason, O'Mahony, & Donachie, 2011).
Adverse Reactions and Safety Profile : Studies address granisetron's safety profile, including its cardiac safety and rare adverse reactions in specific patient populations, such as children with rhabdomyosarcoma (Lee et al., 2009); (Voog et al., 2000).
Clinical Pharmacology : The pharmacokinetics and pharmacodynamics of granisetron have been extensively studied, revealing its distribution, elimination, and biological activity profile (Upward et al., 1990).
Cardiac Effects and Chemotherapy : Investigations into granisetron's cardiac effects, especially in patients receiving multiple courses of chemotherapy, have provided insights into its influence on heart function and its safety profile in these contexts (Watanabe et al., 1995).
Role in Pediatric Oncology : Granisetron has shown efficacy in pediatric oncology, particularly in managing nausea and vomiting induced by chemotherapy in children (Fujii, Saitoh, Tanaka, & Toyooka, 1998).
Innovative Delivery Systems : Development of new delivery systems like mucoadhesive microspheres for nasal delivery aims to improve granisetron's therapeutic efficacy and patient compliance (Pandey et al., 2020).
Gastrointestinal Impact : The effects of granisetron on gastrointestinal motility and sensitivity, particularly in the context of chemotherapy, have been examined to understand its broader physiological impacts (Martín-Ruíz et al., 2018).
Direcciones Futuras
Granisetron has been shown to be an effective and well-tolerated agent for the treatment of nausea and vomiting in the oncology and surgical settings . It has also been shown to be effective and well tolerated in special populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children . Future research may focus on further exploring its efficacy in different patient populations and its potential for drug-drug interactions .
Propiedades
IUPAC Name |
1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Granisetron-d3 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
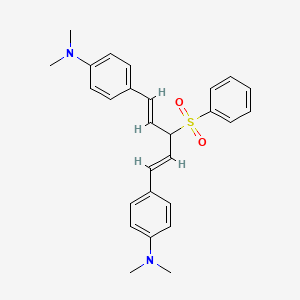
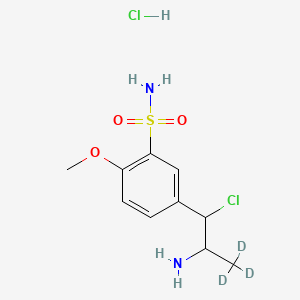
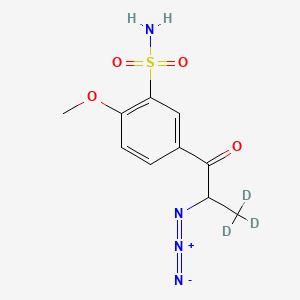
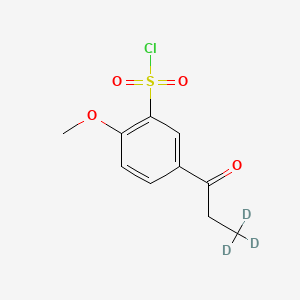
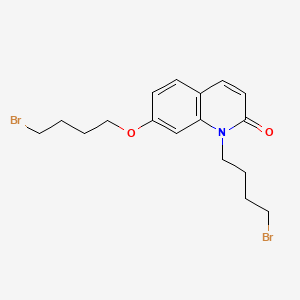
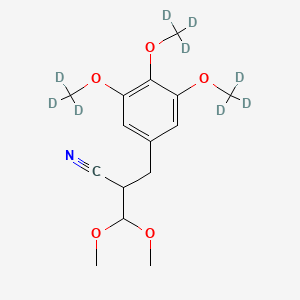
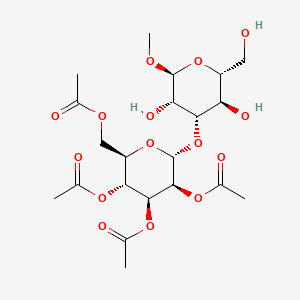
![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)
![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)
